

In-Depth Technical Guide: NH-bis(PEG2-C2-acid)

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Compound of Interest

Compound Name: *NH-bis(PEG2-C2-acid)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **NH-bis(PEG2-C2-acid)**, a bifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

NH-bis(PEG2-C2-acid), systematically named 4,7,13,16-tetraoxa-10-azanonadecanedioic acid, is a hydrophilic, polyethylene glycol (PEG)-based linker. Its structure features a central secondary amine with two identical polyethylene glycol chains, each terminated by a carboxylic acid. This symmetrical design allows for the conjugation of two different molecules, making it an essential tool in bioconjugation and drug development.^{[1][2]}

The key physicochemical properties of **NH-bis(PEG2-C2-acid)** are summarized in the table below.

Property	Value	Source(s)
Systematic Name	4,7,13,16-tetraoxa-10-azanonadecanedioic acid	[2][3][4]
Synonyms	NH-bis(PEG-2-C2-acid), NHbis(PEG2C2acid)	
CAS Number	1919044-99-7	
Molecular Formula	C14H27NO8	
Molecular Weight	337.37 g/mol	
Appearance	Solid powder	
Purity	≥95-98%	
Solubility	Soluble in DMSO. PEG diacids are generally soluble in water and other organic solvents like DMF.	
pKa	Estimated to be in the range of 4-5 for the carboxylic acid groups, typical for such functionalities.	
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	

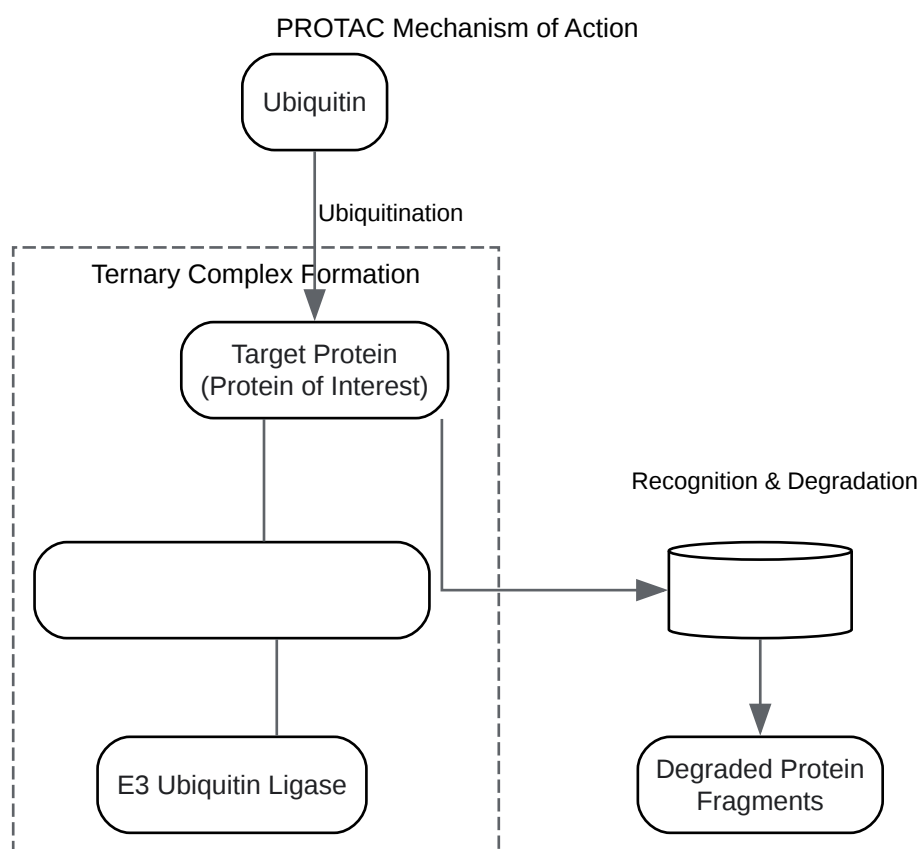
Role in PROTAC Drug Development

The primary application of **NH-bis(PEG2-C2-acid)** is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker's role is critical to the efficacy of the PROTAC. The chemical properties of the PEG linker, such as its length, flexibility, and hydrophilicity, influence the formation and stability of the

ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. The hydrophilic nature of the PEG chain in **NH-bis(PEG2-C2-acid)** can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Below is a diagram illustrating the general mechanism of action for a PROTAC.



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PROTAC Mechanism of Action

Experimental Protocols

While a specific, detailed synthesis protocol for **NH-bis(PEG2-C2-acid)** is not readily available in the public domain, a general experimental protocol for the conjugation of amine-containing molecules using a PEG-diacid linker is provided below. This protocol is based on standard bioconjugation techniques.

General Protocol for Amide Bond Formation using **NH-bis(PEG2-C2-acid)**

This protocol describes the steps to conjugate an amine-containing molecule (Molecule-NH₂) to both ends of the **NH-bis(PEG2-C2-acid)** linker.

Materials:

- **NH-bis(PEG2-C2-acid)**
- Molecule-NH₂ (e.g., a ligand for a target protein or E3 ligase with a primary amine)
- N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent
- N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
- Reaction vessel
- Stirring apparatus
- Purification system (e.g., HPLC)

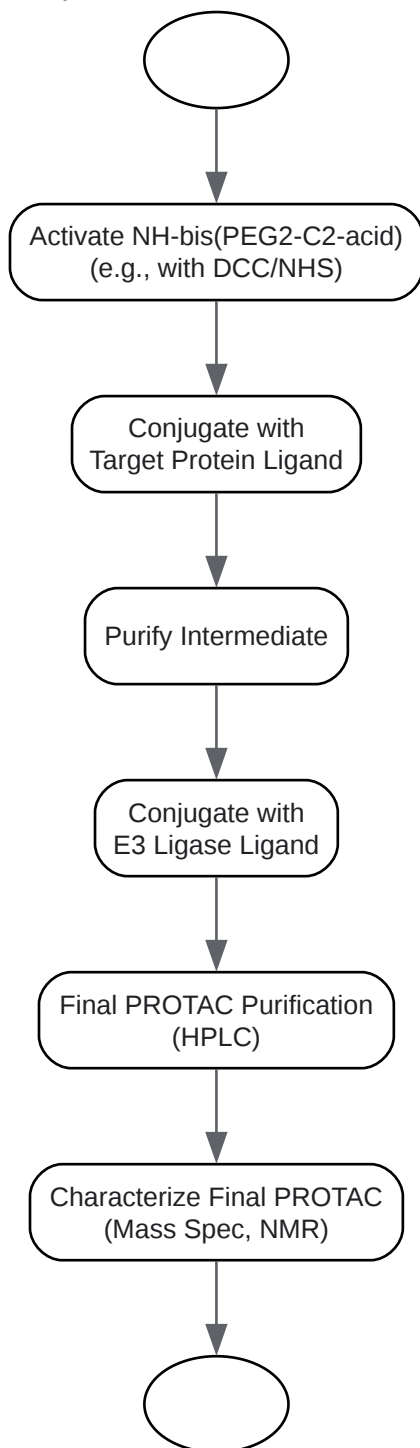
Procedure:

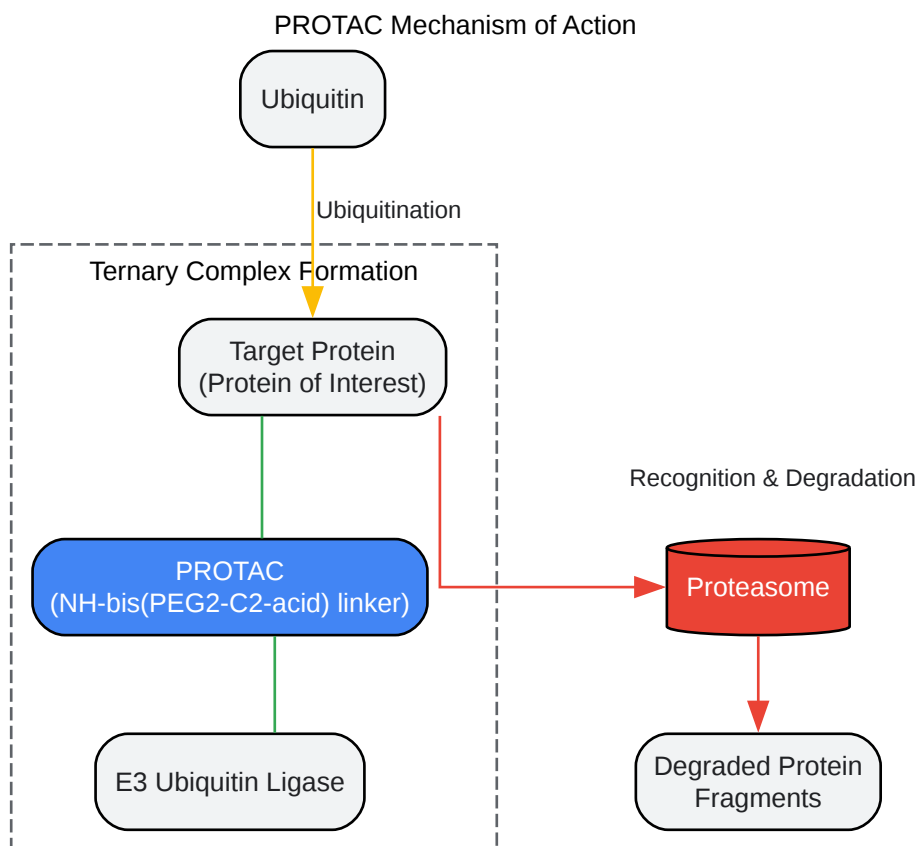
- **Activation of Carboxylic Acid Groups:** a. Dissolve **NH-bis(PEG2-C2-acid)** in anhydrous DMF or DMSO. b. Add 2.2 equivalents of NHS (or HOBt) and 2.2 equivalents of DCC (or HATU) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid groups, forming an NHS ester intermediate.
- **Conjugation Reaction:** a. In a separate vessel, dissolve Molecule-NH₂ in anhydrous DMF or DMSO. b. Add the solution of Molecule-NH₂ to the activated **NH-bis(PEG2-C2-acid)** solution. A slight excess (e.g., 2.5 equivalents) of Molecule-NH₂ may be used to ensure complete conjugation. c. Stir the reaction mixture at room temperature for 12-24 hours.
- **Purification:** a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). b. Once the reaction is complete, purify the resulting conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

- Characterization: a. Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry and NMR spectroscopy.

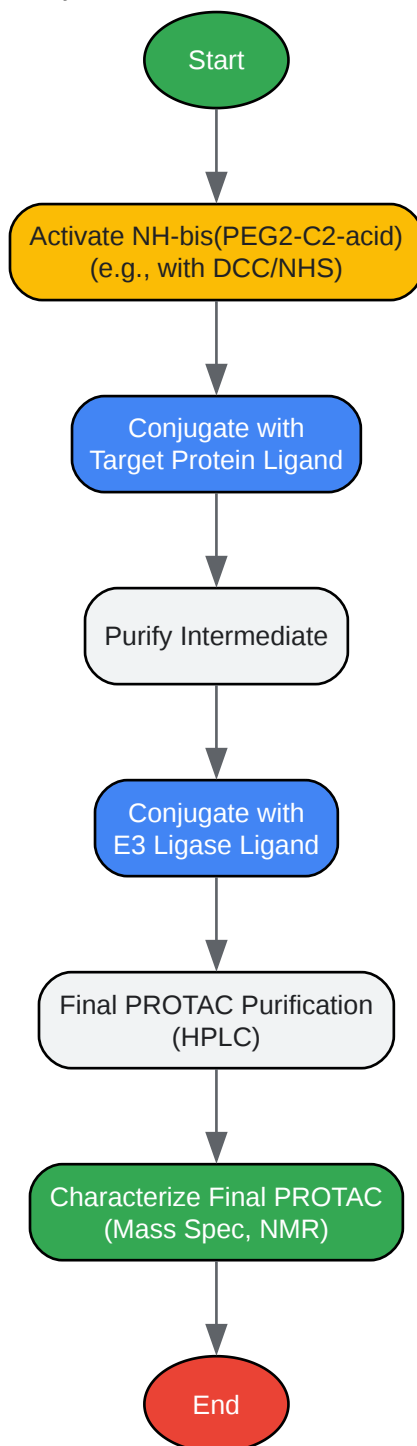
The following diagram outlines a general workflow for the synthesis and characterization of a PROTAC using a PEG-diacid linker like **NH-bis(PEG2-C2-acid)**.

PROTAC Synthesis & Characterization Workflow





PROTAC Synthesis & Characterization Workflow

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